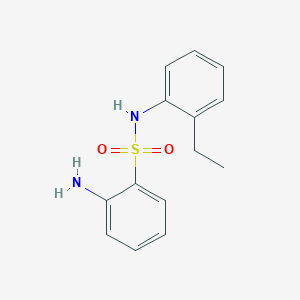
2-amino-N-(2-ethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2-ethylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C14H16N2O2S and a molecular weight of 276.354 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide typically involves the reaction of 2-ethylphenylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzenesulfonamides.
科学的研究の応用
Chemistry: 2-amino-N-(2-ethylphenyl)benzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes. It shows promise in the development of anticancer and antimicrobial agents .
Industry: In industrial applications, this compound is used in the formulation of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-amino-N-(2-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes like pH regulation and ion transport, leading to potential therapeutic effects in cancer and microbial infections .
類似化合物との比較
- 2-amino-N-ethylbenzenesulfonamide
- 2-amino-N-phenylbenzenesulfonamide
- N-ethyl-N-phenylbenzenesulfonamide
Uniqueness: 2-amino-N-(2-ethylphenyl)benzenesulfonamide is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
生物活性
2-Amino-N-(2-ethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 288.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibition against carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis and metastasis. For instance, related benzenesulfonamides exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating their potential as selective inhibitors .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies suggest that derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival. For example, certain benzenesulfonamides have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cell lines. A related compound was shown to increase annexin V-FITC positivity significantly in MDA-MB-231 breast cancer cells, suggesting a mechanism of action that involves apoptosis induction .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. For example, related benzenesulfonamides inhibited carrageenan-induced paw edema in rats by over 90%, indicating potent anti-inflammatory effects .
Antimicrobial Efficacy
A study highlighted the antimicrobial activity of benzenesulfonamides against several pathogens:
- MIC values against E. coli: 6.72 mg/mL
- MIC values against S. aureus: 6.63 mg/mL
This suggests potential applications in treating bacterial infections .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates moderate solubility in organic solvents and variable absorption characteristics. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable properties for drug development, although specific data for this compound is limited .
Case Studies
特性
IUPAC Name |
2-amino-N-(2-ethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-11-7-3-5-9-13(11)16-19(17,18)14-10-6-4-8-12(14)15/h3-10,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJIHVLPQPBGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














